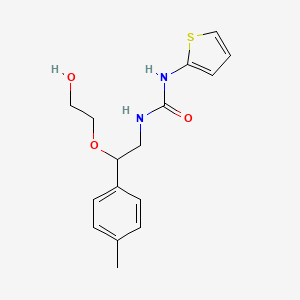

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-12-4-6-13(7-5-12)14(21-9-8-19)11-17-16(20)18-15-3-2-10-22-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZJUIFMNFDPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-hydroxyethoxy)ethylamine with p-tolyl isocyanate to form an intermediate, which is then reacted with thiophene-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield 2-(2-oxoethoxy)ethyl derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea exerts its effects is often related to its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of functional groups such as the hydroxyethoxy and thiophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea, we analyze structurally related urea derivatives and their reported characteristics:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations

Substituent Effects on Solubility: The hydroxyethoxy group in the target compound likely enhances aqueous solubility compared to analogs with simple hydroxyethyl (e.g., ) or non-polar chains. Ethers balance hydrophilicity and metabolic stability better than alcohols . Compounds with nitro groups (e.g., ) or epoxides exhibit poor solubility and reactivity, limiting their therapeutic utility.

Bioactivity and Electronic Features: The thiophen-2-yl group distinguishes the target compound from phenyl or methoxyphenyl analogs. Thiophene derivatives are documented for anti-inflammatory, antioxidant, and anti-HIV activities due to sulfur’s electron-rich nature and π-system interactions .

Structural Complexity and Pharmacokinetics :

- The branched ethyl chain with p-tolyl and hydroxyethoxy in the target compound may improve tissue penetration and half-life over simpler analogs (e.g., ).

Research Findings and Implications

- Synthetic Versatility : The hydroxyethoxy-p-tolyl-ethyl chain could serve as a modular scaffold for derivatization, as seen in ionic liquids (e.g., ) where similar ethers enhance interactions with biomolecules.

- Thiophene’s Role : Evidence from thiophene-containing pharmaceuticals () suggests the target compound’s thiophen-2-yl group may confer specific bioactivity, warranting further assays for enzyme inhibition or receptor modulation.

- Comparative Stability : The absence of reactive groups (e.g., nitro, epoxide) in the target compound implies better stability under physiological conditions compared to .

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a urea functional group, a hydroxyethoxy group, a p-tolyl group, and a thiophenyl moiety. The molecular formula and structure contribute to its reactivity and biological properties.

Structural Features

| Feature | Description |

|---|---|

| Urea Group | Contains carbonyl bonded to two amine groups |

| Hydroxyethoxy Group | Enhances solubility and potential interactions |

| p-Tolyl Group | Aromatic ring that may influence binding |

| Thiophenyl Moiety | Involved in electrophilic aromatic substitution |

Biological Activity

Research indicates that 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea exhibits significant biological activity, particularly as an inhibitor of certain kinases . Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that lead to tumor growth.

The mechanism of action involves the interaction of the compound with specific biological targets:

- Kinase Inhibition : The compound's structure allows it to effectively inhibit various kinases involved in cell signaling.

- Hydrogen Bond Formation : The urea moiety can form hydrogen bonds with target proteins, modulating their activity.

Interaction Studies

Interaction studies have shown that this compound interacts with various biological targets involved in signal transduction pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often used to assess these interactions.

Study 1: Kinase Inhibition Profile

In a study evaluating the kinase inhibition profile of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea, it was found to exhibit potent inhibitory activity against several kinases. The IC50 values for these interactions were significantly lower than those of known inhibitors, indicating a strong potential for therapeutic applications in oncology.

Study 2: Antiviral Activity

Another study explored the antiviral properties of the compound, revealing efficacy against viral targets. The compound demonstrated an IC50 value comparable to leading antiviral agents, suggesting its potential as a candidate for further development in antiviral therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea, comparisons were made with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methylphenyl)-3-thiophen-2-ylurea | Lacks hydroxyethoxy group | Different biological activity |

| 3-(Thiophen-3-ylmethyl)-1-p-tolylurea | Contains p-tolyl but different substituents | Varies in kinase inhibition profiles |

| 4-[[(4-Methylphenyl)(thiazol-5-yl)methyl]amino]-1H-pyrazole | Different core structure | Unique mechanism of action compared to urea derivatives |

These comparisons highlight how variations in substituents can affect biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)urea, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution reaction between a p-tolyl ethanol derivative and 2-hydroxyethyl bromide to form the ether linkage.

- Step 2 : Introduce the thiophene-2-yl isocyanate via urea coupling under inert conditions (e.g., dry THF, 0–5°C) .

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water).

- Optimization : Monitor reaction progress with TLC and adjust catalyst loading (e.g., triethylamine) to suppress byproducts. Use HPLC (C18 column, acetonitrile/water) for purity validation (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm urea NH protons (~8–10 ppm) and aromatic regions (p-tolyl methyl at ~2.3 ppm; thiophene protons at 6.8–7.5 ppm) .

- IR : Detect urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected m/z ~399.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation Strategies :

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability assays (MTT) to distinguish direct target engagement vs. off-target effects .

- Structural Analysis : Use X-ray crystallography or molecular docking (AutoDock Vina) to validate binding modes and identify steric/electronic clashes in conflicting studies .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values across studies, considering differences in cell lines or assay conditions .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

- Scale-Up Considerations :

- Solvent Selection : Replace THF with DMF for better solubility of intermediates at elevated temperatures (80–100°C) .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to reduce reaction time and improve regioselectivity .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, minimizing decomposition .

Q. How does the thiophene moiety influence the compound’s pharmacokinetic properties?

- Mechanistic Insights :

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to evaluate CYP450-mediated oxidation of the thiophene ring .

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), correlating with thiophene’s lipophilicity (logP ~2.5) .

- Plasma Protein Binding : Conduct equilibrium dialysis to quantify albumin binding, which may reduce free drug concentration .

Methodological Recommendations

- For SAR Studies : Systematically substitute the p-tolyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and test cytotoxicity in parallel assays .

- For Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytically labile sites (e.g., urea linkage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.